7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a halogen-substituted benzoxazepine derivative. Its structure features a seven-membered 1,4-benzoxazepine ring system with bromine and fluorine substituents at positions 7 and 9, respectively, and a hydrochloride salt to enhance solubility.
The benzoxazepine scaffold is known for its conformational flexibility, influenced by ring puckering dynamics . Substituents like bromine and fluorine modulate electronic properties, lipophilicity, and metabolic stability, making this class of compounds relevant to medicinal chemistry.
Properties
Molecular Formula |
C9H10BrClFNO |
|---|---|
Molecular Weight |
282.54 g/mol |
IUPAC Name |
7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H |
InChI Key |
JNYYBNKIMUGLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2F)Br.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride generally follows a multi-step pathway involving:
- Construction of the tetrahydrobenzoxazepine ring system
- Selective bromination at the 7-position of the aromatic ring
- Electrophilic fluorination at the 9-position
- Conversion to the hydrochloride salt for stabilization and isolation
This approach is consistent with methods used for related halogenated benzoxazepines and benzodiazepines documented in the literature.
Detailed Synthetic Route
Alternative Fluorination Techniques
- Use of sulfur tetrafluoride derivatives (e.g., diethylaminosulfur trifluoride) allows fluorination of hydroxy precursors under low temperature to avoid decomposition.
- Fluorination can be performed by dissolving the hydroxybenzoxazepine intermediate in inert solvents such as diglyme or chlorinated solvents, followed by slow addition of fluorinating agents under cooling to maintain temperature below -60°C.
Reaction Conditions and Optimization
- Temperature: Critical during bromination and fluorination to avoid side reactions and decomposition. Bromination is typically carried out at 0–25°C; fluorination requires careful temperature control, often starting below 0°C and warming gradually.
- Solvent Choice: Anhydrous dichloromethane or chloroform preferred for bromination; acetonitrile or chlorinated solvents for fluorination. These solvents are inert and facilitate selective halogenation.
- Atmosphere: Inert atmosphere (argon or nitrogen) is necessary to prevent oxidation or moisture interference.
- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures yields >95% purity.
Comparative Analysis of Halogenation Effects
Fluorine’s electron-withdrawing effect enhances metabolic stability and biological target interactions, while bromine can influence steric hindrance and selectivity in enzymatic binding.
Research Findings and Applications
- The compound exhibits promising biological activities including enzyme inhibition (e.g., glucosylceramide synthase), receptor modulation, and potential anticancer effects.
- The halogen substituents contribute to enhanced lipophilicity and stability, improving pharmacokinetic profiles.
- Synthetic analogs with varied halogenation patterns show differences in biological activity, underscoring the importance of precise substitution patterns for drug development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Cyclization Reactions: The formation of the benzoxazepine ring involves cyclization reactions under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their structural differences are summarized below:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Bromine and chlorine increase molecular weight and polarizability, while fluorine enhances electronegativity and metabolic stability due to its small size. Methoxy (OCH₃) and methyl (CH₃) groups are electron-donating, altering electronic density and solubility .
Physicochemical Properties
- Collision Cross-Section (CCS): The 7-bromo-9-methoxy analog (CID 130562993) exhibits a CCS of 144.7 Ų for [M+H]+, slightly higher than the 9-bromo-7-chloro analog (143.8 Ų), suggesting minor differences in molecular shape or flexibility .
Lipophilicity :
- Fluorine’s high electronegativity decreases lipophilicity (logP) relative to chloro or methoxy derivatives, which could enhance aqueous solubility and blood-brain barrier penetration.
Pharmacological Implications (Inferred)
- Target Selectivity : Fluorine’s electronegativity may enhance hydrogen bonding with biological targets compared to bulkier substituents like methoxy or methyl.
- Metabolic Stability : The C-F bond’s resistance to oxidative metabolism could improve the target compound’s half-life relative to chloro or methoxy analogs .
Biological Activity
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10BrFNO
- Molecular Weight : 228.09 g/mol
- CAS Number : 1267996-76-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant activity against certain cancer cell lines and may act through the inhibition of specific enzymes involved in tumor growth.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of cell growth |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Mechanistic Studies
The compound has been found to induce apoptosis via the mitochondrial pathway. Mechanistic studies revealed that it activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Study 1: Efficacy in Tumor Models
A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in tumor volume compared to control groups.
Study 2: Toxicity Assessment
Toxicity assessments were conducted to evaluate the safety profile of the compound. In vivo studies on mice showed no significant adverse effects at therapeutic doses. The LD50 was determined to be greater than 200 mg/kg, indicating a favorable safety margin.
Q & A
Q. What are the established synthetic routes for 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves bromination and fluorination of a benzoxazepine precursor. Key steps include:
- THF-mediated reactions : Use anhydrous THF as a solvent for intermediates like benzoxazepinethione derivatives .
- Crystallization : Ethanol is effective for purifying hydrochloride salts, yielding ~70–75% with minimal impurities .
- Optimization : Adjust reaction time, temperature (e.g., 170–230°C for melting points), and stoichiometry of brominating agents to enhance regioselectivity.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- IR spectroscopy : Identify aliphatic C-H stretches (2850–2990 cm⁻¹) and aromatic C=C/C=N vibrations (1480–1600 cm⁻¹) .
- NMR : Use DMSO-d₆ for ¹H NMR (e.g., δ 1.2 ppm for CH₃CH₂ groups, δ 10.9 ppm for exchangeable N+H) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 352 [M]⁺) and fragmentation patterns .
- Elemental analysis : Validate purity (e.g., C, H, N within ±0.2% of theoretical values) .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, THF) necessitates sonication or heating for biological assays. Hydrochloride salts improve aqueous solubility slightly .
- Stability : Store at −20°C under inert gas to prevent degradation. Monitor via HPLC for hydrolytic byproducts under acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neuroactive applications?
- Scaffold modifications : Introduce substituents at C-3 or C-5 (e.g., diethylaminoethylsulfanyl groups) to enhance binding to dopamine or 5-HT receptors .
- Fluorine effects : The 9-fluoro group increases metabolic stability and blood-brain barrier penetration, as seen in related benzoxazepines .
- SAR validation : Use DSF (differential scanning fluorimetry) to assess target engagement and SPR (surface plasmon resonance) for binding affinity .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Metabolite profiling : Identify active metabolites via LC-MS/MS, as hepatic conversion may alter efficacy .
- Dose adjustment : Account for pharmacokinetic differences (e.g., higher doses in rodents due to rapid clearance) .
- Target redundancy : Test selectivity panels (e.g., off-target effects on D₁ vs. D₂ dopamine receptors) using radioligand binding assays .
Q. How can computational modeling predict interactions with biological targets like CREBBP or dopamine receptors?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with CREBBP bromodomains or dopamine receptor binding pockets .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp112 in D₂ receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
